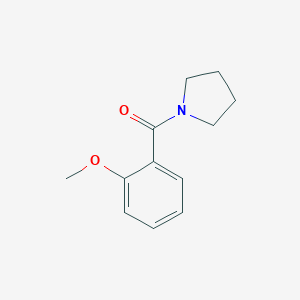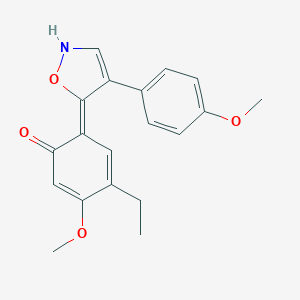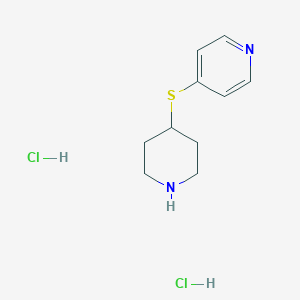![molecular formula C17H26FNO B182406 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol CAS No. 106080-66-4](/img/structure/B182406.png)
1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as a CB1 receptor antagonist and is known to have an impact on the endocannabinoid system.
Mechanism of Action
The mechanism of action of 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol is primarily related to its impact on the endocannabinoid system. This compound acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. This receptor is involved in the regulation of appetite, metabolism, and addiction, among other things.
Biochemical and Physiological Effects:
Studies have shown that 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol has a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, as well as improve insulin sensitivity and glucose tolerance. This compound has also been shown to decrease drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol in lab experiments is its specificity for the CB1 receptor. This compound is highly selective and does not interact with other receptors in the endocannabinoid system. However, the limitations of this compound include its relatively short half-life and the need for careful dosing to avoid toxicity.
Future Directions
There are many potential future directions for research involving 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol. Some possible areas of focus include its use as a treatment for metabolic disorders, its impact on the gut microbiome, and its potential as a therapeutic agent for addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol involves the reaction of cyclobutyl methyl ketone with 4-fluorophenylmagnesium bromide, followed by the addition of ethylamine and the reduction of the resulting imine with sodium borohydride. This process results in the formation of the desired compound.
Scientific Research Applications
The scientific research applications of 1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol are vast. This compound has been studied extensively for its potential use as a therapeutic agent for a variety of conditions. It has been shown to have potential applications in the treatment of obesity, metabolic disorders, and addiction.
properties
CAS RN |
106080-66-4 |
|---|---|
Product Name |
1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol |
Molecular Formula |
C17H26FNO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol |
InChI |
InChI=1S/C17H26FNO/c1-3-16(20,4-2)12-15(19)17(10-5-11-17)13-6-8-14(18)9-7-13/h6-9,15,20H,3-5,10-12,19H2,1-2H3 |
InChI Key |
XQJFVETZOZGLHG-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC(C1(CCC1)C2=CC=C(C=C2)F)N)O |
Canonical SMILES |
CCC(CC)(CC(C1(CCC1)C2=CC=C(C=C2)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)





![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)



![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)
